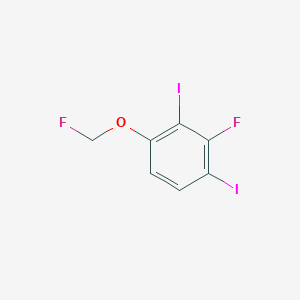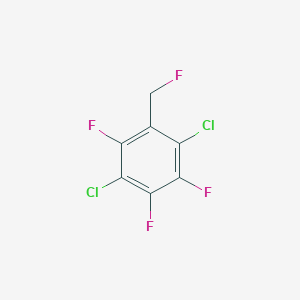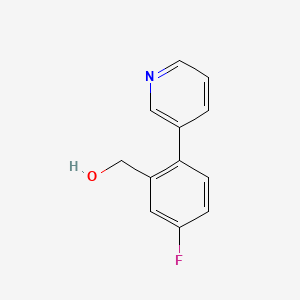
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene typically involves the bromination of 2-chloro-4-ethylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification and distillation to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or partially reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorine and ethyl groups influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack, electron transfer, and radical formation.
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group.
2-Chloro-4-ethylbenzene: Similar but lacks the bromopropyl group.
1-(3-Bromopropyl)benzene: Similar but lacks the chlorine atom.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene is unique due to the presence of both bromopropyl and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-chloro-4-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
MTHFPRCBDMGADA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)





![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)






